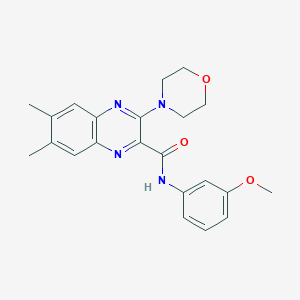
2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- is a chemical compound with the molecular formula C14H11BrO2S. It is a derivative of acetophenone, where the hydrogen atoms on the alpha carbon are replaced by a bromine atom and a phenylsulfonyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- typically involves the bromination of acetophenone followed by the introduction of the phenylsulfonyl group. One common method is as follows:
Bromination of Acetophenone: Acetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromoacetophenone.
Sulfonylation: The 2-bromoacetophenone is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the phenylsulfonyl group, resulting in the formation of Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: 2-bromo-1-phenyl-2-(phenylsulfonyl)ethanol.
Oxidation: Sulfone derivatives of the original compound.
Applications De Recherche Scientifique
Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- involves its interaction with various molecular targets. The bromine atom and the phenylsulfonyl group can participate in electrophilic and nucleophilic interactions, respectively, making the compound versatile in its reactivity. The carbonyl group can also form hydrogen bonds and participate in keto-enol tautomerism, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoacetophenone: Lacks the phenylsulfonyl group, making it less reactive in certain nucleophilic substitution reactions.
Phenacyl Bromide: Similar structure but without the phenylsulfonyl group, leading to different reactivity and applications.
Benzoylmethyl Bromide: Another related compound with different substituents affecting its chemical behavior.
Uniqueness
Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- is unique due to the presence of both the bromine atom and the phenylsulfonyl group, which confer distinct reactivity and versatility in synthetic applications
Propriétés
Numéro CAS |
23128-59-8 |
|---|---|
Formule moléculaire |
C14H11BrO3S |
Poids moléculaire |
339.21 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-2-bromo-1-phenylethanone |
InChI |
InChI=1S/C14H11BrO3S/c15-14(13(16)11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,14H |
Clé InChI |
XCTHPMPRRKCKCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(S(=O)(=O)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14942500.png)
![2-([(4-Chlorophenyl)methyl]amino)-1-(4-nitrophenyl)ethanol](/img/structure/B14942503.png)
![4-Methyl-8-(4-methylphenyl)-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14942509.png)
![3-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B14942543.png)

![4-bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14942560.png)
![1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl-](/img/structure/B14942563.png)

![N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B14942574.png)
![3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate](/img/structure/B14942586.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942594.png)
![methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B14942596.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14942600.png)
